2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol
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Overview
Description
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol is a chemical compound with significant potential in various scientific research fields It is known for its unique structural properties, which include a fluorine atom, a methoxy group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of a fluorine atom to the phenyl ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of a methoxy group using a methoxylating agent like sodium methoxide.
Trifluoromethylation: Introduction of a trifluoromethyl group using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phenolic derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced phenolic compounds with hydrogenated functional groups.
Substitution: Formation of substituted phenolic compounds with new functional groups replacing the original ones.
Scientific Research Applications
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the fluorine and trifluoromethyl groups, contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol can be compared with other similar compounds, such as:
2-Fluoro-5-(trifluoromethyl)phenol: Lacks the methoxy group, which may affect its reactivity and applications.
2-Methoxy-5-(trifluoromethyl)phenol: Lacks the fluorine atom, which may influence its chemical properties and biological activity.
2-Fluoro-5-(2-methoxyphenyl)phenol: Lacks the trifluoromethyl group, which may alter its stability and interactions with target molecules.
The unique combination of functional groups in this compound makes it distinct and valuable for various scientific research applications.
Properties
IUPAC Name |
2-fluoro-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-3-9(14(16,17)18)7-10(13)8-2-4-11(15)12(19)6-8/h2-7,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLPWCDDQQBJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684563 |
Source
|
Record name | 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-73-3 |
Source
|
Record name | 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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